molecular formula C12H16FNO3S B11178692 4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B11178692
M. Wt: 273.33 g/mol
InChI Key: HXWSPSPZSDFNPB-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine is an organic compound that features a morpholine ring substituted with a 4-fluorobenzenesulfonyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of 4-(4-fluorobenzenesulfonyl)-2,6-dimethylmorpholine follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.

    Electrophilic Aromatic Substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine has several scientific research applications:

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2,6-dimethylmorpholine involves its ability to act as an electrophile due to the presence of the sulfonyl group. This allows it to react with nucleophiles, forming covalent bonds with various functional groups. The fluorine atom enhances the electrophilicity of the sulfonyl group, making it more reactive. The compound can target specific molecular pathways by modifying proteins or other biomolecules, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride

Uniqueness

4-(4-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the presence of both the morpholine ring and the 4-fluorobenzenesulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specific applications in organic synthesis and biological studies. The fluorine atom also contributes to the compound’s unique electronic properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16FNO3S

Molecular Weight

273.33 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C12H16FNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8H2,1-2H3

InChI Key

HXWSPSPZSDFNPB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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